Benzenamine, 2-(1-methylpropoxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

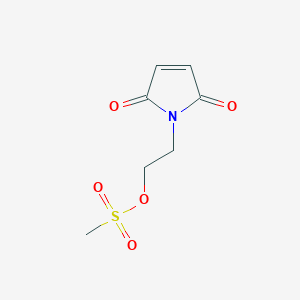

“Benzenamine, 2-(1-methylpropoxy)-” is an organic compound with the molecular formula C9H13N . It is also known by other names such as o-Aminoisopropylbenzene, 1-Amino-2-isopropylbenzene, 2-Aminoisopropylbenzene, Aniline, o-isopropyl-, o-Cumidine, o-Isopropylaniline, 2-Isopropylaniline, o-Aminocumene, and 2-(1-Methylethyl)benzenamine .

Molecular Structure Analysis

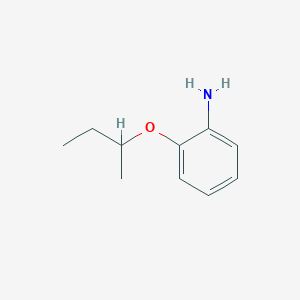

The molecular structure of “Benzenamine, 2-(1-methylpropoxy)-” consists of a benzene ring with an amine group and a propoxy group attached to it . The structure of benzene is unique because it allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .

Chemical Reactions Analysis

Benzene derivatives, including “Benzenamine, 2-(1-methylpropoxy)-”, can undergo various chemical reactions. For instance, benzene can react with bromine through the addition of a catalyst, undergoing substitution reactions rather than the addition reactions that are typical of alkenes .

科学的研究の応用

Chemosensor Development

A derivative, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, has been identified as a highly selective chemosensor for Ag+ ions. Its capability to detect Ag+ ions in a methanol-water mixture with high selectivity and sensitivity is attributed to the enhancement of fluorescent signals upon Ag+ binding, facilitated by an increase in intramolecular charge transfer. This mechanism is strongly supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).

PET Imaging Agents

Benzenamine derivatives have been developed as potential PET imaging agents. Specifically, derivatives like 2-(2'-((Dimethylamino)methyl)-4'-(4-18F-fluorobutoxy)phenylthiol)benzenamine have shown promising results in imaging serotonin transporters in the brain. These compounds exhibit high binding affinities and selectivity for serotonin transporters, making them suitable for examining physiological and pathological states involving the serotonergic system (Wang et al., 2009).

Corrosion Inhibition

Novel Schiff bases derived from benzenamine, such as 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine, have been studied for their corrosion inhibitive performance on mild steel surfaces. These compounds form protective films on metal surfaces, displaying excellent inhibition efficiency in acidic media. Their effectiveness is further validated through various analytical techniques, including gravimetric and electrochemical measurements (Murmu et al., 2019).

Material Science Applications

In material science, benzenamine derivatives have contributed to the development of novel materials. For instance, Schiff bases containing benzenamine units have been utilized in the synthesis and characterization of ruthenium(II) complexes. These complexes exhibit Langmuir-Blodgett film-forming properties and second-harmonic-generation behavior, indicating their potential in optical and electronic applications (Chu & Yam, 2001).

Antimicrobial Studies

Furthermore, some benzenamine derivatives have shown antimicrobial activity. Compounds like N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine exhibit activity against various strains of bacteria and fungi, highlighting their potential as antimicrobial agents. Structural modifications in these derivatives can significantly influence their antimicrobial efficacy, offering insights into the design of new antimicrobial compounds (Krishnanjaneyulu et al., 2014).

特性

IUPAC Name |

2-butan-2-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZXAYXEUNBBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563756 |

Source

|

| Record name | 2-[(Butan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Sec-butoxyphenyl)amine | |

CAS RN |

52464-53-6 |

Source

|

| Record name | 2-[(Butan-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)